An In-depth Technical Guide to Z-L-Dbu(N3)-OH: A Versatile Reagent for Bioconjugation and Peptide Modification
An In-depth Technical Guide to Z-L-Dbu(N3)-OH: A Versatile Reagent for Bioconjugation and Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-L-Dbu(N3)-OH, a valuable chemical tool in the fields of bioconjugation, peptide chemistry, and drug development. This document details its chemical properties, core applications, and standardized experimental protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, as well as its incorporation into peptide chains.
Core Concepts: Introduction to Z-L-Dbu(N3)-OH
Z-L-Dbu(N3)-OH is a non-canonical amino acid derivative that features an azide moiety on its side chain.[1][2] This azide group serves as a chemical handle for "click chemistry," a suite of biocompatible reactions known for their high efficiency and specificity.[1][2] The presence of a benzyloxycarbonyl (Z) protecting group on the alpha-amino group makes it particularly suitable for use in solid-phase peptide synthesis (SPPS).
The key utility of Z-L-Dbu(N3)-OH lies in its ability to participate in two major types of click chemistry reactions:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that joins the azide group of Z-L-Dbu(N3)-OH with a terminal alkyne to form a stable triazole linkage.[1]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts the azide with a strained cyclooctyne, making it ideal for applications in living systems where copper toxicity is a concern.
These reactions enable the precise and stable conjugation of peptides or other molecules containing Z-L-Dbu(N3)-OH to a wide array of other molecules, including fluorescent dyes, imaging agents, and drug payloads.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for Z-L-Dbu(N3)-OH is provided in the table below.
| Property | Value |
| CAS Number | 1932657-23-2 |
| Molecular Formula | C₁₂H₁₄N₄O₄ |
| Molecular Weight | 278.27 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Store at -20°C for long-term stability. |
Key Applications in Research and Development
The unique properties of Z-L-Dbu(N3)-OH make it a versatile tool for a range of applications in chemical biology and drug development.
Peptide Synthesis and Modification
Z-L-Dbu(N3)-OH can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The azide group is stable to the conditions of peptide synthesis, allowing for the creation of peptides with a site-specific handle for further modification. This enables the synthesis of:
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Peptide-drug conjugates: For targeted drug delivery.
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Cyclic and "stapled" peptides: To enhance stability and bioactivity.
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Fluorescently labeled peptides: For imaging and diagnostic applications.
Bioconjugation
The azide functionality of Z-L-Dbu(N3)-OH is a versatile handle for bioconjugation, enabling the attachment of peptides to other molecules or surfaces. This is particularly useful for:
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Attaching peptides to proteins or antibodies: To create novel biologics with enhanced properties.
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Immobilizing peptides on surfaces: For use in biosensors and other diagnostic devices.
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Creating complex biomolecular architectures.
Drug Development
In drug development, Z-L-Dbu(N3)-OH serves as a critical linker component. Its ability to form stable triazole linkages through click chemistry is leveraged in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. The high efficiency and biocompatibility of click chemistry reactions make it an attractive strategy for the synthesis of these complex therapeutic agents.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of Z-L-Dbu(N3)-OH.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a peptide containing Z-L-Dbu(N3)-OH and an alkyne-functionalized molecule.
Materials:
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Azide-containing peptide (incorporating Z-L-Dbu(N3)-OH)
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Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Organic co-solvent (e.g., DMSO or DMF) if required for solubility
Procedure:
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Reactant Preparation:
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Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
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Dissolve the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.
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Catalyst Preparation:
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Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
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Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
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Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
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Reaction Execution:
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In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule.
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Add the copper ligand to the reaction mixture.
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Add the CuSO₄ solution to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation and Monitoring:
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Incubate the reaction mixture at room temperature or 37°C.
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Reaction times can vary from 1 to 12 hours. The reaction progress can be monitored by LC-MS or HPLC.
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Purification:
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Once the reaction is complete, the product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction.
Materials:
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Azide-containing peptide (incorporating Z-L-Dbu(N3)-OH)
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Strained cyclooctyne (e.g., DBCO or BCN-functionalized molecule)
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Reaction Buffer (e.g., PBS, pH 7.4)
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Organic co-solvent (e.g., DMSO or DMF) if required for solubility
Procedure:
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Reactant Preparation:
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Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
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Dissolve the strained cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.
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Reaction Execution:
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Combine the solutions of the azide-peptide and the cyclooctyne-molecule in a reaction vessel.
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Incubation and Monitoring:
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Incubate the reaction mixture at room temperature or 37°C.
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Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the specific cyclooctyne used.
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Monitor the reaction progress by LC-MS or HPLC.
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Purification:
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Purify the crude product by RP-HPLC.
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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data
While specific kinetic and yield data for Z-L-Dbu(N3)-OH are not extensively published, the following tables provide representative data for typical click chemistry reactions, which can serve as a reasonable expectation for reaction performance.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| BCN | 0.14 |
| DBCO | ~0.1 |
| DIBO | 0.17 |
| DIFO | 0.076 |
Note: The reactivity of Z-L-Dbu(N3)-OH in SPAAC reactions will depend on the specific cyclooctyne used.
Table 2: Typical Reaction Parameters and Yields for CuAAC
| Parameter | Typical Value/Range |
| Reactant Concentration | 1-10 mM |
| Copper Catalyst | 0.1-1 mol% |
| Reducing Agent | 1-5 mol% |
| Reaction Time | 1-12 hours |
| Typical Yields | >90% |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
Z-L-Dbu(N3)-OH is a highly versatile and valuable reagent for researchers in chemical biology, peptide science, and drug development. Its ability to be readily incorporated into peptides and to undergo highly efficient and specific click chemistry reactions provides a powerful tool for the synthesis of well-defined bioconjugates and modified peptides. The protocols and data presented in this guide offer a solid foundation for the successful application of Z-L-Dbu(N3)-OH in a variety of research and development endeavors.
